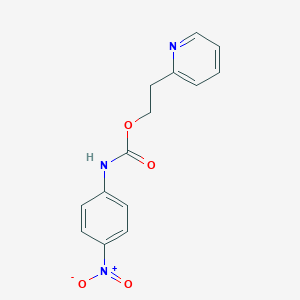
2-(PYRIDIN-2-YL)ETHYL N-(4-NITROPHENYL)CARBAMATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate is an organic compound with the molecular formula C14H12N2O5S2. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its yellow crystalline powder form and its solubility in organic solvents such as ether, acetone, and dimethylformamide .
Vorbereitungsmethoden
The synthesis of 2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate typically involves the following steps :
Esterification: 4-nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonate Formation: The ester product is then reacted with diethyl carbonate to produce 4-nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Final Reaction: The carbonate compound undergoes a reaction with ethyl magnesium bromide, resulting in the formation of the target compound.
Analyse Chemischer Reaktionen
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly involving the nitro and pyridine groups.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate has several scientific research applications :
Chemistry: It is used as an intermediate in organic synthesis and as a bifunctional linker for antibody-drug conjugation (ADC).
Biology: The compound is utilized in biochemical assays and as a cleavable linker in drug development.
Medicine: It plays a role in the development of targeted therapies, particularly in cancer treatment.
Industry: The compound is used in the production of various chemical products and as a reagent in industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate involves its role as a cleavable linker in ADCs . The compound forms stable bonds with antibodies and drugs, allowing for targeted delivery of therapeutic agents. Upon reaching the target site, the linker is cleaved, releasing the active drug to exert its effects. The molecular targets and pathways involved include specific enzymes and receptors that facilitate the cleavage and release process.
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-yl)ethyl N-(4-nitrophenyl)carbamate can be compared with other similar compounds, such as :
4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate: This compound shares a similar structure and is used in similar applications.
Carbonic acid 4-nitrophenyl 2-(2-pyridinyldithio)ethyl ester: Another related compound with comparable properties and uses.
The uniqueness of this compound lies in its specific functional groups and its effectiveness as a cleavable linker in ADCs, making it a valuable compound in targeted drug delivery systems.
Eigenschaften
Molekularformel |
C14H13N3O4 |
|---|---|
Molekulargewicht |
287.27 g/mol |
IUPAC-Name |
2-pyridin-2-ylethyl N-(4-nitrophenyl)carbamate |
InChI |
InChI=1S/C14H13N3O4/c18-14(21-10-8-11-3-1-2-9-15-11)16-12-4-6-13(7-5-12)17(19)20/h1-7,9H,8,10H2,(H,16,18) |
InChI-Schlüssel |
WRSJWLKOACMAEW-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=NC(=C1)CCOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Löslichkeit |
0.6 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


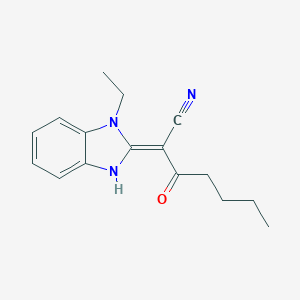
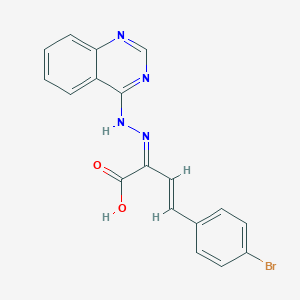
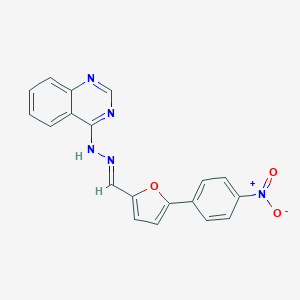
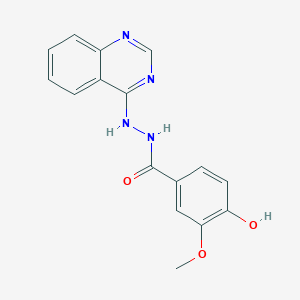
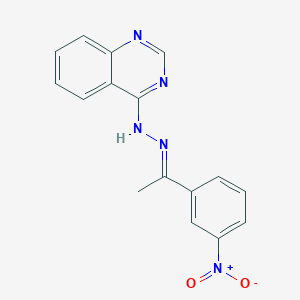
![[2-Oxo-2-(4-phenoxyanilino)ethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254197.png)
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate](/img/structure/B254198.png)
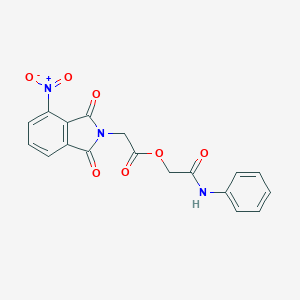
![4-[(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254201.png)
![4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B254202.png)
![Ethyl 7-[4-(hexyloxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B254203.png)
![2-{2-[4-(Benzyloxy)-3-ethoxybenzylidene]hydrazino}benzoic acid](/img/structure/B254206.png)
![N-[4-(2,4-dimethyl-3-oxo-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B254208.png)
![Ethyl 4-cyano-5-{[3-(4-isopropoxy-3-methoxyphenyl)acryloyl]amino}-3-methyl-2-thiophenecarboxylate](/img/structure/B254209.png)
